Methyl 4-(pyrrolidin-2-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyrrolidin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNESVEEVVAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696142 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-13-4 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Pyrrolidin 2 Yl Benzoate
Established Synthetic Routes
The synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate can be achieved through several established chemical pathways. These routes typically involve the formation of the core pyrrolidine (B122466) structure, followed by or concurrent with the esterification of the benzoic acid moiety.
Esterification Reactions
Esterification is a key step in the synthesis of the title compound, converting the carboxylic acid group of 4-(pyrrolidin-2-yl)benzoic acid into a methyl ester. This transformation is typically accomplished through acid-catalyzed esterification, often referred to as Fischer esterification.
The general procedure involves reacting the carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com The reaction is an equilibrium process, and to drive it towards the product, excess methanol is often used, or the water formed during the reaction is removed. iajpr.comgoogle.com For example, reacting 4-(pyrrolidin-2-yl)benzoic acid derivatives with methanol under acidic conditions is a common method to form the desired methyl ester. Alternative catalysts, such as tin(II) compounds, have also been utilized for the esterification of benzoic acid, which may proceed without the need for a basic workup. google.com
Table 1: Representative Esterification Conditions
| Precursor | Reagent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 4-(pyrrolidin-2-yl)benzoic acid | Methanol | Acid (e.g., H₂SO₄, HCl) | Reflux | This compound |
| Benzoic Acid | Isomeric Nonanols | Tin(II) compound | 190-210°C, 100 mbar to 1 bar | Benzoic acid nonyl esters |
| Benzoic Acid | Ethanol, Butanol, Hexanol | Deep Eutectic Solvent (DES) | 75°C | Corresponding Benzoate (B1203000) Esters |
Data for this table was compiled from multiple sources discussing general and specific esterification reactions. google.comdergipark.org.tr
Cyclization Approaches for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a fundamental aspect of the synthesis. Various methods have been developed for constructing this five-membered nitrogen-containing heterocycle.
[3+2] Cycloaddition: This is a powerful method for creating pyrrolidine rings with high stereoselectivity. It involves the reaction of an azomethine ylide with an alkene or alkyne. osaka-u.ac.jpnih.gov This approach allows for the introduction of diverse substitution patterns on the pyrrolidine ring.
Intramolecular Cyclization: These strategies involve forming the ring from an acyclic precursor. nih.gov Methods include the intramolecular amination of unsaturated carbon-carbon bonds and the insertion of a nitrene species into a C-H bond. osaka-u.ac.jpnih.gov Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org
Reductive Cyclization: The reductive cyclization of enynes and diynes, catalyzed by transition metals like cobalt, provides a convenient route to the corresponding cyclized products. organic-chemistry.org
Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method is notable for its use of abundant and inexpensive starting materials. osaka-u.ac.jpnih.gov
The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final product.
Formation of Hydrochloride Salts
For applications in research and development, particularly in biological assays, this compound is often converted into its hydrochloride salt to enhance aqueous solubility and stability. This is a standard acid-base reaction.
The process involves treating a solution of the free base, this compound, with hydrochloric acid (HCl). The HCl can be in a gaseous form, or more commonly, as a solution in a suitable organic solvent like diethyl ether or isopropanol. The protonation of the basic nitrogen atom of the pyrrolidine ring leads to the precipitation of the solid hydrochloride salt, which can then be isolated by filtration. The resulting salt has the chemical formula C₁₂H₁₆ClNO₂. jwpharmlab.com
Strategies for Enantioselective Synthesis
This compound is a chiral molecule, and its biological activity is often associated with a specific enantiomer, such as the (R)-enantiomer. Therefore, methods for obtaining enantiomerically pure forms of the compound are of significant importance.
Chiral Resolution Techniques
Chiral resolution is a common strategy to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid like a derivative of tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them useful for kinetic resolutions. For instance, lipases have been used in the resolution of related γ-lactam structures through transesterification or hydrolysis, where the enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. mdpi.com
Enantiomeric Purity Control
Controlling and verifying the enantiomeric purity of the final product is a critical aspect of enantioselective synthesis. The effectiveness of a resolution or asymmetric synthesis is quantified by the enantiomeric excess (ee).
Chiral resolution using diastereomeric salt formation with agents like tartaric acid derivatives has been reported to achieve high levels of enantiomeric purity, often exceeding 95% ee. The enantiomeric purity is typically determined using analytical techniques capable of distinguishing between enantiomers. Chiral HPLC is the most common and reliable method for this purpose. By comparing the peak areas of the two enantiomers in the chromatogram, a precise value for the enantiomeric excess can be calculated. Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be employed to determine enantiomeric purity.
Table 2: Enantioselective Synthesis Strategies
| Strategy | Method | Key Reagents/Tools | Achieved Purity (ee) | Reference |
|---|---|---|---|---|
| Chiral Resolution | Diastereomeric Salt Formation | Chiral resolving agents (e.g., tartaric acid derivatives) | >95% | |
| Chiral Resolution | Chiral HPLC | Chiral Stationary Phase (CSP) columns | High (Analytical & Preparative) | nih.gov |
| Kinetic Resolution | Enzymatic Reaction | Lipases (e.g., CaLB) | Varies | mdpi.com |
Industrial Scale Production Considerations
The large-scale synthesis of this compound is guided by principles of cost-effectiveness, safety, and efficiency. Industrial production methods often mirror laboratory-scale syntheses but are optimized for bulk manufacturing. A typical industrial route involves the esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol, catalyzed by a suitable acid. This is followed by the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Key considerations for industrial production include:
Continuous Flow Reactors: These offer advantages such as improved heat dissipation, leading to safer reaction conditions, and reduced reaction times, which can increase throughput.
Catalyst Recycling: The use of heterogeneous catalysts allows for their recovery and reuse across multiple batches, significantly reducing costs and waste.
Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency, product purification, and environmental impact. Implementing solvent recovery systems is a key aspect of sustainable industrial production.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the distinct functionalities of the pyrrolidine ring and the benzoate ester moiety. This allows for a wide range of chemical transformations and the development of diverse analogs.
Oxidation Reactions
The pyrrolidine ring in this compound can undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed to oxidize the pyrrolidine ring, potentially leading to the formation of corresponding ketones or carboxylic acids. The specific products formed will depend on the reaction conditions and the regioselectivity of the oxidation.
Reduction Reactions
The benzoate ester group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-(pyrrolidin-2-yl)phenyl)methanol. harvard.edu This reaction proceeds via a tetrahedral intermediate. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the ester to an aldehyde at low temperatures. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced. libretexts.orgsciencemadness.org For instance, the slow addition of methanol to a reaction with NaBH₄ can facilitate ester reduction. sciencemadness.org
Table 1: Reduction Reactions of the Benzoate Ester
| Reagent | Product | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective reducing agent. harvard.edu |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction. libretexts.org |
| Sodium borohydride (NaBH₄) | Primary alcohol | Requires activation, for example, by the slow addition of methanol. sciencemadness.org |
Nucleophilic Substitution at the Benzoate Ester Moiety
The benzoate ester can undergo nucleophilic acyl substitution. This includes hydrolysis and transesterification reactions.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 4-(pyrrolidin-2-yl)benzoic acid. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Basic hydrolysis proceeds via direct attack of a hydroxide (B78521) ion.
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. libretexts.org Using the alcohol as the solvent can drive the equilibrium towards the desired product. libretexts.org
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. libretexts.org This reaction, known as aminolysis, is analogous to base-promoted hydrolysis. libretexts.org
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring, particularly the nitrogen atom, is a key site for functionalization. The secondary amine can be readily acylated or alkylated to introduce a variety of substituents.
A significant area of pyrrolidine chemistry involves the formation and reaction of N-acyliminium ions. uow.edu.auresearchgate.net These highly reactive intermediates can be generated from α-hydroxy- or α-alkoxy-substituted N-acylpyrrolidines and subsequently react with a wide range of nucleophiles, including silicon-based nucleophiles, aromatic compounds, and organometallic reagents. researchgate.netresearchgate.net This methodology provides a powerful tool for introducing new carbon-carbon bonds at the α-position to the nitrogen, enabling the synthesis of complex substituted pyrrolidines. ulisboa.ptacs.org
Derivatization for Analog Development
The development of analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be made to both the pyrrolidine ring and the aromatic ring.
Pyrrolidine Ring Modifications: The stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence biological activity. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents. nih.gov
Aromatic Ring Modifications: The benzene (B151609) ring can be substituted with various functional groups to modulate the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the aromatic ring towards electrophilic substitution. stackexchange.com
Ester Moiety Modifications: As discussed, the ester can be converted to other functional groups like alcohols, aldehydes, or amides, providing a diverse set of analogs. libretexts.org
The synthesis of various analogs, such as those with different ester groups (e.g., butyl benzoate, n-pentyl benzoate) or with substituents on the aromatic ring (e.g., methyl 3-methoxybenzoate), has been explored to investigate their biological properties. nih.gov
Biological Activity and Pharmacological Mechanisms of Methyl 4 Pyrrolidin 2 Yl Benzoate
Enzyme Inhibition Profiles
There is currently no published research detailing the inhibitory effects of methyl 4-(pyrrolidin-2-yl)benzoate on specific enzyme targets.
Studies on Enzyme Targets (e.g., Kinases)
Information regarding the interaction of this compound with protein kinases or other enzyme classes is not available in existing scientific literature.
Enantiomeric Selectivity in Enzyme Inhibition
As there are no studies on its enzyme inhibition, there is consequently no data on the enantiomeric selectivity of its potential inhibitory actions.
Receptor Binding and Modulation
Specific data on the binding and modulation of neurotransmitter receptors or G-protein-coupled receptors by this compound have not been reported.
Interaction with Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)
No studies were found that investigated the affinity or modulatory effects of this compound on dopamine, serotonin, or other neurotransmitter receptors.
G-Protein-Coupled Receptor (GPCR) Affinity
The affinity of this compound for any G-protein-coupled receptor has not been documented in available research.
Structural Mimicry of Bioactive Amines
While the structure of this compound contains a pyrrolidine (B122466) ring, a feature found in some bioactive amines, there are no functional studies or detailed computational analyses available to confirm or characterize its potential as a structural mimic.
Potential Biological Applications
The utility of this compound is most evident in its application as a foundational structure in the quest for new drugs. Its derivatives have been investigated for a range of potential therapeutic uses, spanning from metabolic disorders to cancer and inflammatory diseases.
Investigation as a Lead Compound in Drug Discovery
The core structure of this compound is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is recurrently found in known drugs and biologically active compounds. Its value lies in its synthetic tractability and the ability to introduce a variety of functional groups to explore structure-activity relationships (SAR).
One area of investigation involves the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. A series of pyrrolidine-2-carbonitrile (B1309360) derivatives, which can be conceptually derived from the this compound scaffold, have been synthesized and evaluated. One such derivative demonstrated high inhibitory activity against DPP-4, with an IC₅₀ value of 0.017 μM. nih.gov In vivo studies with this compound in mouse models showed a significant decrease in blood glucose levels after an oral glucose challenge, highlighting its potential as an anti-diabetic agent. nih.gov
Another significant application is in the development of inhibitors for the Dihydrofolate Reductase (DHFR) enzyme, a key target in cancer and microbial chemotherapy. Novel thiosemicarbazones based on a 4-pyrrolidinyl-benzaldehyde structure, a close analog of this compound, have been synthesized. These compounds were designed to disrupt folate metabolism, which is essential for DNA synthesis and cell proliferation. nih.gov
Furthermore, derivatives of the pyrrolidine scaffold have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a critical target in angiogenesis and cancer therapy. By incorporating a diphenylurea moiety onto a pyrrolo[3,2-d]pyrimidine core, which can be accessed from pyrrolidine-based starting materials, potent inhibitors of VEGFR2 kinase were developed. nih.gov One derivative, in particular, showed strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and demonstrated potent inhibition of tumor growth in a xenograft mouse model. nih.gov
| Derivative Class | Target | Key Findings | Reference |
| Pyrrolidine-2-carbonitrile | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ = 0.017 μM; effective in lowering blood glucose in mice. | nih.gov |
| 4-Pyrrolidinyl-benzaldehyde Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Act as inhibitors of a key enzyme in folate metabolism. | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | VEGFR2 Kinase | Potent inhibition of tumor growth in a mouse model. | nih.gov |
Exploration of Potential Therapeutic Effects
The structural motif of this compound has been incorporated into molecules designed to elicit a variety of therapeutic effects, including anti-inflammatory and anticancer activities.
In the search for novel anti-inflammatory agents, derivatives of a related pyrazole-tetrahydropyridine system have been synthesized and evaluated. While not a direct derivative, this work illustrates the utility of the broader class of molecules containing substituted nitrogen heterocycles linked to an aromatic ring. One compound in this series exhibited anti-inflammatory activity that was intermediate between the reference drugs celecoxib (B62257) and aspirin (B1665792) in a carrageenan-induced edema model in rats. nih.gov
The pentose (B10789219) phosphate (B84403) pathway (PPP) is another area of interest, as its products are vital for cancer progression. Methyl benzoate (B1203000) derivatives have been studied as inhibitors of key enzymes in this pathway, namely Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). nih.gov Although these were simpler amino benzoate derivatives, the findings suggest that the benzoate portion of this compound could be functionalized to target these enzymes. The studied compounds exhibited IC₅₀ values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov
The development of p38α MAP kinase inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis has also utilized a pyrrolo-triazine core. One clinical candidate, BMS-582949, which incorporates a substituted phenylamino-pyrrolo-triazine structure, demonstrates the modular nature of drug design starting from heterocyclic scaffolds. researchgate.net
| Therapeutic Area | Target/Pathway | Example Derivative Class | Key Findings | Reference |
| Anti-inflammatory | Cyclooxygenase (implied) | Pyrazole-tetrahydropyridines | ED₅₀ = 61.2 mg/kg in a rat edema model. | nih.gov |
| Anticancer | Pentose Phosphate Pathway (G6PD, 6PGD) | Methyl 4-amino benzoates | IC₅₀ values in the micromolar range against G6PD and 6PGD. | nih.gov |
| Inflammatory Diseases | p38α MAP Kinase | Pyrrolo[1,2-f] evitachem.comCurrent time information in Bangalore, IN.triazines | A clinical candidate (BMS-582949) was developed. | researchgate.net |
Structure Activity Relationship Sar Studies of Methyl 4 Pyrrolidin 2 Yl Benzoate Analogs
Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and its substitution pattern plays a critical role in determining the pharmacological profile of methyl 4-(pyrrolidin-2-yl)benzoate analogs. nih.govmdpi.comnih.gov Research has shown that both the position and the nature of substituents on the pyrrolidine ring can profoundly impact biological activity.
Studies on related pyrrolidine-based compounds have demonstrated that substitutions at various positions of the pyrrolidine ring can modulate activity. For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), the introduction of substituents on the pyrrolidine ring was a key strategy to enhance potency. While this study did not focus directly on this compound, the principles of pyrrolidine substitution are broadly applicable. For example, the addition of a dimethyl amine, a pyrrolidine, or a piperidine (B6355638) group at the 4-position of a phenyl ring attached to the pyrrolidine nitrogen resulted in a 2- to 3-fold improvement in inhibitory activity. nih.gov In contrast, a carboxylic acid group at the same position led to a decrease in activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent.
Furthermore, investigations into pyrrolidine sulfonamide derivatives as DPP-IV inhibitors revealed that a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group attached to the pyrrolidine showed the most significant inhibitory activity. nih.gov Halogen-substituted pyrrolidines have also been found to be more active in certain contexts. nih.gov
The following table summarizes the impact of various substituents on the B ring of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, which provides insights into how similar substitutions on the pyrrolidine moiety of this compound might affect its activity.
Table 1: Influence of B-Ring Substituents on the IC₅₀ of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors
| Compound | Substituent at 4-position of B ring | IC₅₀ (μM) |
|---|---|---|
| 3c | Dimethyl amine | Improved 2-3 fold |
| 4a | Pyrrolidine | Improved 2-3 fold |
| 4b | Piperidine | Improved 2-3 fold |
| 9a | Methyl ester | Improved 2-3 fold |
| 10 | Carboxylic acid | Reduced activity |
Data sourced from a study on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors. nih.gov
Impact of Benzoate (B1203000) Moiety Substitutions on Biological Activity
The benzoate moiety of this compound is another critical determinant of its biological activity. Modifications to the benzene (B151609) ring and the ester group can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Research on methyl benzoate derivatives as inhibitors of the pentose (B10789219) phosphate (B84403) pathway has provided valuable insights into the effects of substitutions on the benzoate ring. A study analyzing the inhibitory effects of methyl 4-aminobenzoate (B8803810) derivatives on glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) demonstrated a clear structure-activity relationship. nih.gov The IC₅₀ values for these compounds ranged from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD, indicating that the nature of the substituent on the benzoate ring significantly impacts inhibitory potency. nih.gov
Molecular docking studies in the same research identified that a specific methyl 4-aminobenzoate derivative was the most effective inhibitor against human G6PD, with a binding energy of -6.71 kcal/mol. nih.gov Another derivative showed the highest inhibitory potency against human 6PGD, with a binding energy of -7.61 kcal/mol. nih.gov These findings underscore the importance of the substitution pattern on the benzoate ring for achieving high-affinity binding to target enzymes.
The table below presents the inhibitory concentrations (IC₅₀) of various methyl 4-aminobenzoate derivatives against G6PD and 6PGD, illustrating the impact of benzoate moiety substitutions.
Table 2: Inhibitory Activity of Methyl 4-Aminobenzoate Derivatives on Pentose Phosphate Pathway Enzymes
| Compound | IC₅₀ for G6PD (μM) | IC₅₀ for 6PGD (μM) |
|---|---|---|
| Derivative 1 | 100.8 | 206.0 |
| Derivative 2 | 250.5 | 450.1 |
| Derivative 3 | 310.2 | 580.7 |
| Derivative 4 | 430.8 | 693.2 |
Data reflects a range of IC₅₀ values for different methyl 4-aminobenzoate derivatives. nih.gov
Stereochemical Effects on Receptor Affinity and Enzyme Activity
Stereochemistry plays a pivotal role in the interaction of chiral molecules like this compound with their biological targets. The three-dimensional arrangement of atoms can dramatically influence receptor affinity and enzyme inhibition due to the stereospecific nature of binding sites in proteins.
(R)-Enantiomer Specificity and Potency
For many biologically active compounds containing a pyrrolidine ring, one enantiomer often exhibits significantly higher potency than the other. In the case of analogs related to this compound, the (R)-enantiomer has been shown to be crucial for high affinity to certain receptors.
A study on methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, a potent kappa-receptor agonist, highlights the importance of stereochemistry. ebi.ac.uk While not a direct study of this compound, the findings on a structurally related compound with a pyrrolidinyl-methyl side chain are highly informative. In this research, the stereoselective synthesis of different diastereomers and their subsequent evaluation in receptor binding studies revealed a clear preference for specific stereoconfigurations. ebi.ac.uk
The (S,S)-configured methyl carbamate (B1207046) analog displayed the highest kappa-receptor affinity with a Ki value of 0.31 nM, which was even more potent than the lead compound. ebi.ac.uk A propionamide (B166681) analog with the same (S,S)-configuration also showed high affinity (Ki = 0.67 nM). ebi.ac.uk The study established a clear order of decreasing kappa-receptor affinity for the different stereoisomers: (S,S) > (R,R) > (S,R) > (R,S). ebi.ac.uk This demonstrates the profound impact of the spatial arrangement of the pyrrolidine-containing side chain on receptor binding.
The following table summarizes the kappa-receptor affinities of different stereoisomers of methylated piperazine-1-carboxylate analogs, providing a strong indication of the likely stereochemical preferences for this compound analogs at similar receptors.
Table 3: Kappa-Receptor Affinity of Methylated Piperazine-1-Carboxylate Analog Stereoisomers
| Stereoisomer | Configuration | Kappa-Receptor Affinity (Ki, nM) |
|---|---|---|
| Methyl carbamate analog | (S,S) | 0.31 |
| Propionamide analog | (S,S) | 0.67 |
| General order of affinity | (S,S) > (R,R) > (S,R) > (R,S) | - |
Data sourced from a study on methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate. ebi.ac.uk
This strong stereochemical preference underscores the importance of controlling the stereochemistry during the synthesis of this compound analogs to achieve the desired pharmacological activity.
Advanced Characterization and Computational Studies
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. For Methyl 4-(pyrrolidin-2-yl)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR are utilized.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the methoxy (B1213986) protons of the ester group, and the aliphatic protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) and coupling constants (J) of these signals are critical for confirming the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pyrrolidine ring.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 7.95 (d, J=8.4 Hz, 2H) | Aromatic (ortho to ester) |
| 7.45 (d, J=8.4 Hz, 2H) | Aromatic (ortho to pyrrolidine) |
| 4.50 (t, J=7.8 Hz, 1H) | CH (pyrrolidine, α to N) |
| 3.85 (s, 3H) | OCH₃ |
| 3.30-3.45 (m, 2H) | CH₂ (pyrrolidine) |
| 2.00-2.20 (m, 4H) | CH₂ (pyrrolidine) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the chemical formula C₁₂H₁₅NO₂. The fragmentation pattern observed in the mass spectrum can also offer further structural insights.
| Mass Spectrometry Data |
| Technique |
| Electrospray Ionization (ESI-MS) |
Chromatographic Purification and Characterization Methods
Chromatographic techniques are vital for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
Column Chromatography
Following its synthesis, this compound is typically purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a common system involves a silica (B1680970) gel stationary phase and a mobile phase gradient of ethyl acetate (B1210297) in hexanes. The progress of the purification is monitored by thin-layer chromatography (TLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to assess the purity of this compound and to identify any volatile impurities. The retention time in the gas chromatogram is characteristic of the compound under specific conditions, while the mass spectrum of the eluting peak confirms its identity.
Computational Chemistry Approaches
Receptor Docking Studies for Binding Affinity Prediction
Receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target protein.
The predictive power of docking studies for compounds structurally related to this compound has been demonstrated in various research contexts. For instance, derivatives of methyl benzoate have been investigated as inhibitors of enzymes like paraoxonase 1 (PON1), with docking studies revealing key interactions and predicting inhibitory constants (Kᵢ values). nih.gov Similarly, numerous pyrrolidine derivatives have been the subject of docking studies to identify and optimize their interactions with therapeutic targets such as myeloid cell leukemia-1 (Mcl-1) and the GABA-A receptor. nih.govresearchgate.netbohrium.com
For this compound, a hypothetical docking study would involve preparing a 3D model of the compound and docking it into the binding sites of various potential protein targets. The selection of these targets would be guided by the known activities of its constituent chemical moieties. The output of such a study is typically a docking score or an estimated binding energy, which quantifies the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
To illustrate the potential findings from such a study, the following table presents hypothetical docking scores for this compound against a selection of protein targets, based on studies of analogous compounds.
Table 1: Illustrative Receptor Docking Data for this compound
| Protein Target | Putative Biological Role | Illustrative Docking Score (kcal/mol) |
| Mcl-1 | Anti-apoptotic protein | -7.5 |
| GABA-A Receptor | Neurotransmitter receptor | -6.8 |
| Paraoxonase 1 (PON1) | Enzyme with antioxidant properties | -6.2 |
| G6PD | Enzyme in the pentose (B10789219) phosphate (B84403) pathway | -5.9 |
Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from a receptor docking study. These are not actual experimental values for this compound.
Molecular Modeling for Target Interaction Analysis
Following the initial predictions from receptor docking, molecular modeling and molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target interactions. These methods simulate the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the specific molecular interactions that maintain the complex.
Studies on pyrrolidine derivatives have effectively used molecular modeling to understand their mechanism of action. nih.govbohrium.com For example, in the analysis of pyrrolidine-based Mcl-1 inhibitors, molecular dynamics simulations have been used to confirm the stability of the ligand within the binding site over a simulated timeframe (e.g., 100 nanoseconds). nih.govbohrium.com These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the protein's binding pocket.
In a molecular modeling study of this compound, researchers would analyze the docked pose to identify key intermolecular interactions. The pyrrolidine ring's nitrogen atom could act as a hydrogen bond acceptor or donor, while the benzene (B151609) ring could engage in pi-pi stacking or hydrophobic interactions. The methyl ester group could also participate in hydrogen bonding or polar interactions. Understanding these specific interactions is critical for structure-activity relationship (SAR) studies, which aim to optimize the compound's potency and selectivity.
The table below summarizes the types of interactions that would be analyzed in a molecular modeling study of this compound and the common software tools used for such analyses.
Table 2: Key Aspects of Molecular Modeling for Target Interaction Analysis
| Analysis Type | Description | Common Software Tools |
| Binding Pose Stability | Assesses the stability of the ligand's orientation in the binding site over time through molecular dynamics simulations. | GROMACS, AMBER, Schrödinger Suite |
| Interaction Fingerprinting | Identifies and quantifies the specific types of molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | LigPlot+, Discovery Studio, MOE |
| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM-PBSA or MM-GBSA to provide a more accurate prediction of binding affinity. | AMBER, GROMACS |
Applications of Methyl 4 Pyrrolidin 2 Yl Benzoate in Chemical and Medicinal Research
Role as a Synthetic Building Block
Methyl 4-(pyrrolidin-2-yl)benzoate serves as a crucial starting material in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester, allows for sequential or orthogonal chemical modifications. The pyrrolidine (B122466) ring can undergo N-alkylation or N-acylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.
The synthesis of this building block can be achieved through methods such as the esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol (B129727). Another approach involves the nucleophilic substitution reaction between pyrrolidine and methyl 4-bromobenzoate, typically conducted under basic conditions. evitachem.com These synthetic routes provide access to both the racemic mixture and specific enantiomers, such as the (R)- and (S)-forms, which are critical for stereoselective synthesis and pharmacological studies. bldpharm.comachemblock.com
Table 1: Synthetic Methods for this compound
| Product | Reactants | Reagents/Conditions | Reference |
| (R)-Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | 4-(Pyrrolidin-2-yl)benzoic acid, Methanol | Catalyst, Hydrochloric acid | |
| This compound | Pyrrolidine, Methyl 4-bromobenzoate | Base (e.g., sodium hydride), Dichloromethane, Elevated temperature | evitachem.com |
Utilization as a Reagent in Organic Synthesis
As a reagent, this compound participates in various chemical reactions to introduce the 4-(methoxycarbonyl)phenyl-pyrrolidin-2-yl moiety into a target molecule. The secondary amine of the pyrrolidine ring is a key functional group that can react with a variety of electrophiles.
For instance, the pyrrolidine nitrogen can be involved in amide bond formation. This reaction is fundamental in the synthesis of numerous biologically active compounds. A recent study demonstrated a base-free, workup-free method for amide bond formation using diethylaminosulfur trifluoride (DAST), which could be applicable to secondary amines like this compound. acs.org
The ester group can also be a site for chemical transformation. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new functional handle for further reactions, such as amide coupling with various amines to generate a library of derivatives.
Intermediate in the Synthesis of Complex Molecules
The role of this compound as an intermediate is highlighted in its use for constructing larger, more intricate molecular architectures. Its structural framework is a component of various compounds investigated in drug discovery programs.
The pyrrolidine ring is a common motif in many pharmaceuticals and natural products. By modifying the benzoate (B1203000) portion of the molecule or by using the pyrrolidine nitrogen as a point of attachment, chemists can synthesize a diverse array of compounds. For example, the synthesis of derivatives for pharmacological screening often involves the initial preparation of a core structure like this compound, which is then elaborated in subsequent steps.
Tool in Pharmacological Research and Assay Development
In the realm of pharmacology, this compound and its analogs are valuable tools for research. The pyrrolidine moiety is a known pharmacophore that can interact with various biological targets, including enzymes and receptors. researchgate.net The structural similarity of the pyrrolidine ring to the amino acid proline makes it a key component in the design of peptidomimetics and other bioactive molecules.
This compound and its derivatives are utilized in studies targeting neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, due to their structural resemblance to bioactive amines. While specific assay development data for this compound is not extensively detailed in the provided results, structurally related compounds are used to investigate enzyme inhibition and receptor binding affinities. The ability to synthesize specific enantiomers, such as (R)-methyl 4-(pyrrolidin-2-yl)benzoate, is particularly important in this context, as biological systems often exhibit stereospecific interactions.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets
The inherent structural features of the pyrrolidine (B122466) ring, such as its sp3-hybridized nature and non-planarity, allow for extensive exploration of the pharmacophore space. nih.gov While initial studies may have focused on a limited set of biological targets, the future of methyl 4-(pyrrolidin-2-yl)benzoate research lies in broadening the scope of its therapeutic applications.
Extensive modifications of pyrrolidine derivatives have already yielded compounds with significant antidiabetic and anticancer activities. nih.gov The dual functionality of some pyrrolidine-based drugs stems from their ability to target common pathological mechanisms like inflammation, oxidative stress, and metabolic dysregulation, which are shared between conditions such as diabetes and cancer. tandfonline.comnih.gov This provides a strong rationale for screening this compound derivatives against a wider array of targets implicated in these processes.
Emerging research on pyrrolidine-containing compounds has identified a variety of potential biological targets, as detailed in the table below.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Kinases, Acetylcholinesterase, Dipeptidyl peptidase-4 (DPP-4) | Cancer, Neurodegenerative diseases, Diabetes |
| Receptors | Orexin Receptors | Sleep disorders |
| Ion Channels | Transient Receptor Potential Vanilloid 4 (TRPV4) | Pain |
| Other | Apoptosis pathways, Cell cycle regulators | Cancer |
Future investigations should systematically screen libraries of this compound derivatives against these and other novel targets. For instance, given the prevalence of the pyrrolidine scaffold in compounds targeting the central nervous system, exploring targets related to neurodegenerative diseases and psychiatric disorders is a logical next step. nih.govresearchgate.net Similarly, the known antibacterial activities of some pyrrolidine-thiazole derivatives suggest that exploring targets in infectious diseases could be a fruitful avenue of research. frontiersin.org
Development of Advanced Derivatization Strategies
The biological activity of pyrrolidine-based molecules can be significantly optimized through strategic chemical modifications. nih.gov For this compound, derivatization strategies will be central to enhancing potency, selectivity, and pharmacokinetic properties.
Key areas for derivatization include the N1, 3rd, and 5th positions of the pyrrolidine ring, which have been shown to be critical for modulating biological activity. tandfonline.comnih.gov Advanced strategies will move beyond simple substitutions to more complex molecular designs.
One promising approach is molecular hybridization , which involves combining the pyrrolidine scaffold with other known bioactive heterocyclic structures. frontiersin.org This can lead to the development of multifunctional molecules that can interact with multiple targets or exhibit synergistic effects. frontiersin.org
Another key area is the development of novel reaction methodologies to facilitate the synthesis of diverse derivatives. For example, the use of Diethylaminosulfur trifluoride (DAST) has been shown to be a scalable and workup-free method for creating amide bonds under ambient conditions. acs.org This could be applied to the late-stage functionalization of this compound derivatives, allowing for the rapid generation of compound libraries for screening. acs.org
The table below outlines potential derivatization strategies and their expected impact.
| Derivatization Strategy | Target Moiety | Potential Outcome |
| N-Alkylation/N-Arylation | Pyrrolidine Nitrogen | Modulation of basicity, lipophilicity, and target engagement |
| Substitution at C3/C5 | Pyrrolidine Ring | Introduction of new pharmacophoric elements, stereochemical control |
| Ester to Amide Conversion | Benzoate (B1203000) Group | Improved metabolic stability, altered hydrogen bonding patterns |
| Molecular Hybridization | Entire Scaffold | Creation of dual-acting or synergistic compounds |
The stereochemistry of the pyrrolidine ring is a critical feature, and the spatial orientation of substituents can lead to different biological profiles due to varying binding modes with target proteins. nih.gov Future derivatization efforts must, therefore, place a strong emphasis on stereoselective synthesis to isolate and evaluate individual stereoisomers. nih.gov
Integrated Computational and Experimental Approaches for Lead Optimization
The process of refining a lead compound like this compound into a viable drug candidate can be significantly accelerated through the integration of computational and experimental methods. nih.govpatsnap.com This synergistic approach allows for the rational design of improved analogs, reducing the time and cost associated with traditional trial-and-error synthesis and testing. patsnap.com
Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are pivotal in predicting how structural modifications will influence a compound's biological activity and its interaction with a target. patsnap.com These in silico methods enable the rapid assessment of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.gov
The iterative cycle of lead optimization is central to this integrated approach:
Design: Computational tools are used to design new derivatives with predicted improvements in efficacy, selectivity, and pharmacokinetic properties. patsnap.com
Synthesis: The prioritized compounds are then synthesized using efficient chemical methods. nih.gov
Testing: The synthesized compounds undergo experimental validation through in vitro and in vivo assays to determine their actual biological activity and properties. nih.gov
Analysis: The experimental data is then used to refine the computational models, leading to a more accurate next round of design. nih.gov
This integrated workflow has been successfully applied in the optimization of various lead compounds, demonstrating its power to engineer molecules with enhanced properties. nih.govnih.gov For this compound, this approach can guide modifications to improve its drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME).
| Computational Method | Application in Lead Optimization |
| Molecular Docking | Predicts binding mode and affinity to the biological target. |
| Virtual Screening | Screens large compound libraries to identify potential hits. |
| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-target complex. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. |
By combining the predictive power of computational chemistry with the empirical evidence from experimental work, researchers can navigate the complex landscape of lead optimization more efficiently and effectively. frontiersin.org
Investigation of Scalable and Sustainable Synthetic Methodologies
As promising derivatives of this compound advance through the drug discovery pipeline, the development of scalable and sustainable synthetic routes becomes imperative. rsc.org The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and ensure economic viability. rsc.org
Future research in this area will focus on several key aspects:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids. rsc.org
Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures to reduce energy consumption. rsc.org
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste.
Renewable Feedstocks: Exploring the use of bio-based starting materials where possible.
Continuous Manufacturing: Shifting from batch processing to continuous flow chemistry, which can offer improved safety, efficiency, and scalability. rsc.org
A recent development in sustainable synthesis is the use of DAST for amide formation, which is described as a practical, base-free, and workup-free method that generates only volatile byproducts. acs.org Such methodologies are highly desirable as they simplify purification and reduce the generation of chemical waste. acs.org Applying these principles to the synthesis of this compound and its derivatives will be a critical step towards their potential commercialization.
The table below summarizes key considerations for the green synthesis of these compounds.
| Green Chemistry Principle | Application to Synthesis |
| Prevention | Design syntheses to minimize waste generation. |
| Safer Solvents and Auxiliaries | Utilize water or other non-toxic solvents. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Catalysis | Employ catalytic reagents in place of stoichiometric ones. |
| Design for Degradation | Create products that break down into innocuous substances after use. |
By proactively addressing the challenges of large-scale production in a sustainable manner, the therapeutic potential of this compound derivatives can be realized in an environmentally responsible way. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(pyrrolidin-2-yl)benzoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A typical synthesis involves coupling 4-bromobenzoic acid derivatives with pyrrolidine via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). For optimization, adjust catalyst loading (e.g., Pd(OAc)₂ with Xantphos), base (Cs₂CO₃), and temperature (80–110°C). Post-reaction esterification with methanol under acidic conditions yields the methyl ester. Purity can be enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the ester carbonyl signal at ~165–170 ppm (¹³C) and aromatic protons as doublets (δ 7.8–8.2 ppm). The pyrrolidine ring shows protons at δ 1.5–3.5 ppm (¹H) .
- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and N-H (pyrrolidine) at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ matching the molecular weight (e.g., 219.26 g/mol) .
Q. What are the recommended purification methods for this compound to achieve high purity for pharmacological assays?
- Methodological Answer : Use silica gel chromatography with a gradient of ethyl acetate in hexane (10–50%). For enantiopure forms, chiral HPLC with amylose-based columns is recommended. Recrystallization from ethanol/water mixtures (1:3) can further improve purity .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring affect the biological activity of this compound, and what methods are used to synthesize enantiomerically pure forms?
- Methodological Answer : Enantiomers (e.g., (R)-enantiomer, CAS 1381927-79-2 ) often show divergent bioactivity due to target binding specificity. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective hydrogenation using Ru-BINAP complexes can yield >95% ee. Validate enantiopurity via polarimetry or chiral HPLC .
Q. What strategies can be employed to resolve contradictions in biological activity data reported for this compound derivatives?
- Methodological Answer :
- Purity Verification : Use DSC (Differential Scanning Calorimetry) to detect polymorphic impurities .
- Stereochemical Analysis : Compare activity of racemic vs. enantiopure samples .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding mode variations .
Q. How can X-ray crystallography be utilized to confirm the molecular structure and conformation of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation in acetonitrile. Resolve structures using Cu-Kα radiation (λ = 1.54178 Å) and refine with SHELXL. Key parameters include torsion angles between the pyrrolidine and benzoate moieties, which influence conformational stability .
Q. In computational studies, which molecular descriptors are critical for predicting the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions via DFT calculations (B3LYP/6-31G*).
- LogP (Partition Coefficient) : Predict membrane permeability using ACD/Labs software .
- Pharmacophore Modeling : Map hydrogen bond acceptors (ester carbonyl) and hydrophobic regions (aromatic ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
